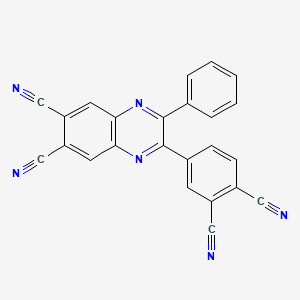
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone. For this compound, 3,4-dicyanobenzene-1,2-diamine is reacted with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions to form the quinoxaline core.
Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction. The quinoxaline core is treated with a suitable cyanating agent, such as copper(I) cyanide, under reflux conditions to introduce the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and quinoxaline core play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline: Lacks the additional cyano groups at positions 6 and 7.
3-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4.
2-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4 and the phenyl group at position 3.
Uniqueness
2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of multiple cyano groups, which enhance its reactivity and potential applications. The combination of the quinoxaline core with the cyano groups provides a versatile scaffold for the development of new materials and bioactive compounds.
Propriétés
Numéro CAS |
356099-07-5 |
|---|---|
Formule moléculaire |
C24H10N6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(3,4-dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C24H10N6/c25-11-17-7-6-16(8-18(17)12-26)24-23(15-4-2-1-3-5-15)29-21-9-19(13-27)20(14-28)10-22(21)30-24/h1-10H |
Clé InChI |
ARJWZNCNXWRXKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC(=C(C=C4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


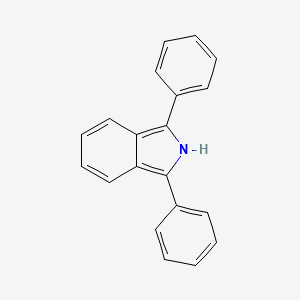
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
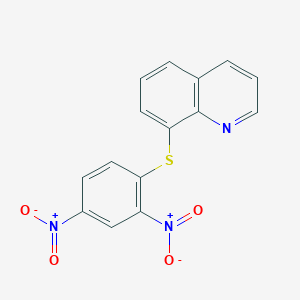
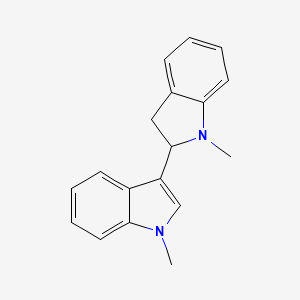

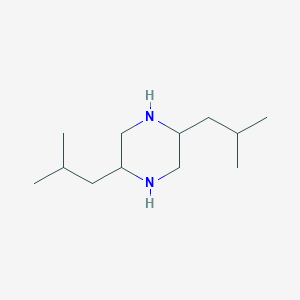
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
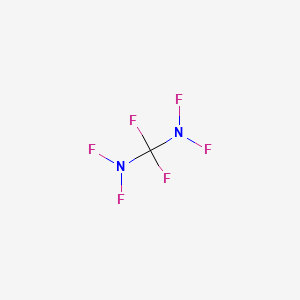
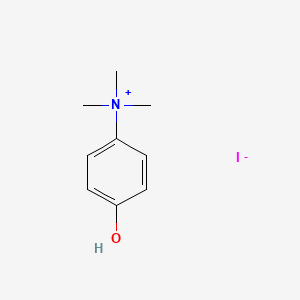
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
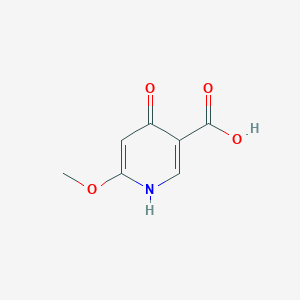
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
